

# Spectroscopic data of 2-(Butylamino)ethanol (NMR, IR)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Butylamino)ethanol

Cat. No.: B091342

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## An In-depth Technical Guide to the Spectroscopic Data of 2-(Butylamino)ethanol

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **2-(Butylamino)ethanol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental context for this compound.

## Chemical Structure

IUPAC Name: **2-(Butylamino)ethanol** CAS Number: 111-75-1[1][2] Molecular Formula: C<sub>6</sub>H<sub>15</sub>NO[3] Molecular Weight: 117.19 g/mol [3] Structure: CH<sub>3</sub>(CH<sub>2</sub>)<sub>3</sub>NHCH<sub>2</sub>CH<sub>2</sub>OH

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following sections detail the <sup>1</sup>H and <sup>13</sup>C NMR data for **2-(Butylamino)ethanol**.

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **2-(Butylamino)ethanol** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in a chloroform-d (CDCl<sub>3</sub>) solution.[4]

Table 1: <sup>1</sup>H NMR Chemical Shift Data for **2-(Butylamino)ethanol**

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity
-CH <sub>2</sub> -OH	3.65	Triplet
-NH- & -OH-	2.99	Broad Singlet
-NH-CH <sub>2</sub> -	2.74	Triplet
-CH <sub>2</sub> -N- (from butyl group)	2.62	Triplet
-CH <sub>2</sub> -CH <sub>2</sub> -N- (from butyl group)	1.48	Multiplet
-CH <sub>2</sub> -CH <sub>3</sub> (from butyl group)	1.35	Multiplet
-CH <sub>3</sub>	0.93	Triplet

Data sourced from a 90 MHz spectrum in CDCl<sub>3</sub>.[\[4\]](#)

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shift Data for **2-(Butylamino)ethanol**

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
-CH <sub>2</sub> -OH	~60-65
-NH-CH <sub>2</sub> -	~50-55
-CH <sub>2</sub> -N- (from butyl group)	~48-52
-CH <sub>2</sub> -CH <sub>2</sub> -N- (from butyl group)	~30-35
-CH <sub>2</sub> -CH <sub>3</sub> (from butyl group)	~18-22
-CH <sub>3</sub>	~12-16

Note: Experimental data for <sup>13</sup>C NMR chemical shifts were not explicitly found in the provided search results. The values above are predictions based on typical chemical shift ranges for similar functional groups.[\[5\]](#)[\[6\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **2-(Butylamino)ethanol**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H Stretch	3550 - 3200	Strong, Broad
N-H Stretch	3500 - 3300	Medium
C-H Stretch	2950 - 2850	Strong
N-H Bend	1650 - 1550	Medium
C-O Stretch	1150 - 1050	Strong
C-N Stretch	1250 - 1020	Medium

Note: These are typical absorption ranges for the functional groups present in 2-(Butylamino)ethanol.[\[7\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra, based on standard laboratory practices and information from the search results.

### NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of **2-(Butylamino)ethanol** is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>).[\[4\]](#) A common concentration is 5-25 mg of the sample in 0.5-0.7 mL of solvent.
- **Internal Standard:** A small quantity of a reference standard, typically tetramethylsilane (TMS), is added to the solution. The chemical shift of TMS is set to 0.0 ppm.
- **Data Acquisition:** The prepared sample in an NMR tube is placed into the NMR spectrometer. For <sup>1</sup>H NMR, spectra are typically acquired at a frequency of 300 MHz or higher.[\[8\]](#) For <sup>13</sup>C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each carbon.

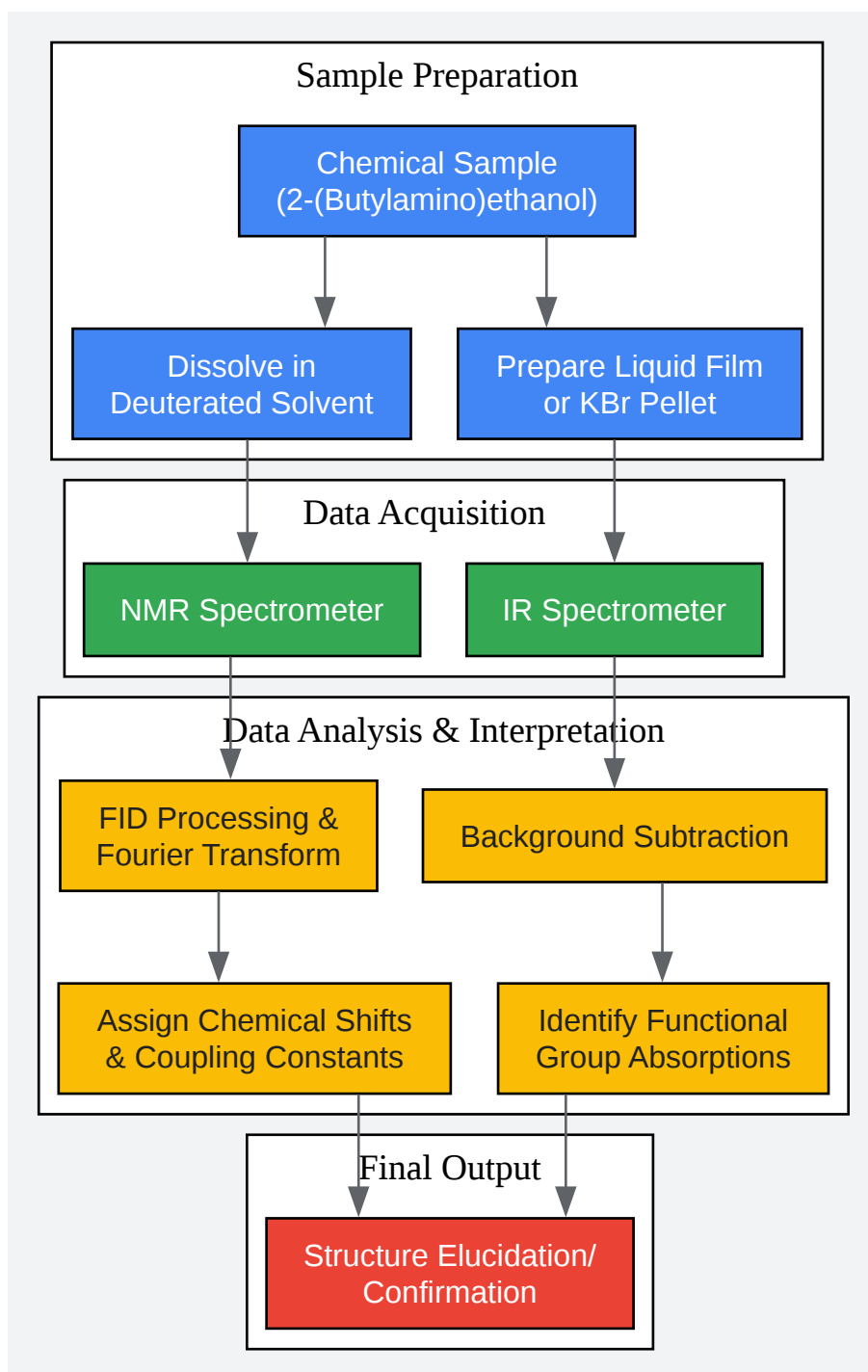
- **Data Processing:** The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

## IR Spectroscopy Protocol (Liquid Film)

- **Sample Preparation:** A drop of neat liquid **2-(Butylamino)ethanol** is placed between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** A background spectrum of the clean, empty salt plates is recorded. This is done to subtract any signals from the apparatus or atmosphere.
- **Sample Spectrum:** The salt plates with the sample are placed in the spectrometer's sample holder.
- **Data Acquisition:** The IR spectrum is recorded, typically in the range of 4000 to 400  $\text{cm}^{-1}$ . The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Butylamino)ethanol**.



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- To cite this document: BenchChem. [Spectroscopic data of 2-(Butylamino)ethanol (NMR, IR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091342#spectroscopic-data-of-2-butylamino-ethanol-nmr-ir]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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